![molecular formula C9H5ClF3NO2S B2967822 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride CAS No. 1784173-91-6](/img/structure/B2967822.png)
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride
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Overview
Description
The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance the polarity, stability, and lipophilicity of compounds . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring .
Synthesis Analysis
Trifluoromethylation is a process that introduces a trifluoromethyl group into an organic compound . Various methods exist for this process, including the use of Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . For indoles, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with CF3SO2Na under metal-free conditions has been described .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds and indoles can vary widely depending on the specific compound. For example, the molecular formula for 6-(Trifluoromethyl)indole is C9H6F3N .Chemical Reactions Analysis
Trifluoromethylation reactions involve the introduction of a trifluoromethyl group into an organic compound . These reactions can involve various reagents and can result in the formation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds and indoles can vary widely depending on the specific compound. For example, Methyl 6-(trifluoromethyl)nicotinate, a related compound, is a solid with a sweet odor .Scientific Research Applications
Neuroscience and Neuropharmacology
Sulfonamide Chemistry
Safety and Hazards
Future Directions
The field of trifluoromethylation reactions is actively being researched, with a focus on developing new synthetic methods for adding trifluoromethyl groups to chemical compounds . This research is expected to lead to further improvements in the field of trifluoromethylation reactions, potentially leading to the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-17(15,16)8-4-14-7-3-5(9(11,12)13)1-2-6(7)8/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAJYBDUZVFIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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